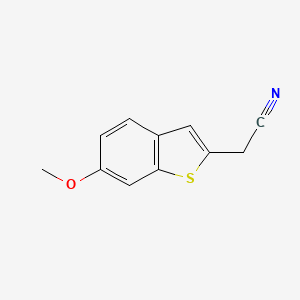amine hydrochloride](/img/structure/B13499812.png)
[2-(3-Fluoro-4-methoxyphenyl)ethyl](methyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Fluoro-4-methoxyphenyl)ethylamine hydrochloride: is a chemical compound with a unique structure that includes a fluorine atom and a methoxy group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluoro-4-methoxyphenyl)ethylamine hydrochloride typically involves multiple steps. One common method includes the nitration of a benzene derivative, followed by reduction to an amine, and subsequent substitution reactions . The specific conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions are common, where the fluorine and methoxy groups can influence the reactivity of the phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2-(3-Fluoro-4-methoxyphenyl)ethylamine hydrochloride is used as a building block for the synthesis of more complex molecules. It is involved in various organic reactions, including cross-coupling reactions like Suzuki–Miyaura coupling .
Biology: In biological research, this compound can be used to study the effects of fluorine and methoxy substituents on biological activity. It may serve as a model compound for drug development and pharmacological studies.
Medicine: In medicine, derivatives of this compound may have potential therapeutic applications. Research into its pharmacokinetics and pharmacodynamics can provide insights into its potential as a drug candidate.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of new products and technologies.
Mecanismo De Acción
The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)ethylamine hydrochloride involves its interaction with specific molecular targets. The fluorine and methoxy groups can influence the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparación Con Compuestos Similares
- 2-(3-Fluoro-4-methylphenyl)ethylamine hydrochloride
- 2-(3-Chloro-4-methoxyphenyl)ethylamine hydrochloride
- 2-(3-Fluoro-4-methoxyphenyl)ethylamine hydrochloride
Uniqueness: The presence of both fluorine and methoxy groups in 2-(3-Fluoro-4-methoxyphenyl)ethylamine hydrochloride makes it unique compared to its analogs. These substituents can significantly affect the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C10H15ClFNO |
|---|---|
Peso molecular |
219.68 g/mol |
Nombre IUPAC |
2-(3-fluoro-4-methoxyphenyl)-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C10H14FNO.ClH/c1-12-6-5-8-3-4-10(13-2)9(11)7-8;/h3-4,7,12H,5-6H2,1-2H3;1H |
Clave InChI |
YLNFTPDVYURLDO-UHFFFAOYSA-N |
SMILES canónico |
CNCCC1=CC(=C(C=C1)OC)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


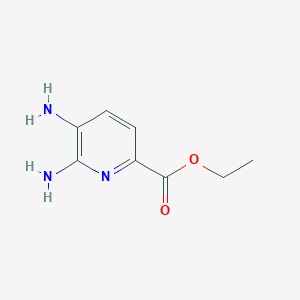
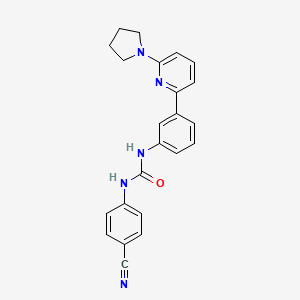


![2-[(2-Fluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B13499746.png)


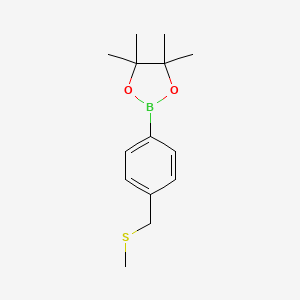

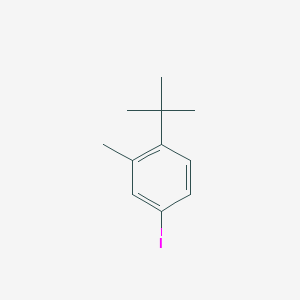

![1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13499775.png)
![3-[2-(Pent-4-yn-1-yloxy)ethoxy]propanoic acid](/img/structure/B13499776.png)
